2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is a compound that features an imidazole ring attached to an ethyl group, which is further connected to a cyclohexanecarboxylate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate typically involves the reaction of 2-(1H-Imidazol-1-yl)ethanol with cyclohexanecarboxylic acid under esterification conditions. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A precursor in the synthesis of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate.
2-(1H-Imidazol-1-yl)ethyl methacrylate: Another imidazole derivative with different applications.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyl group instead of a carboxylate group.
Uniqueness
This compound is unique due to its combination of an imidazole ring with a cyclohexanecarboxylate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
798571-66-1 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H18N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h6-7,10-11H,1-5,8-9H2 |
InChI Key |
BITIVYUNLYNIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.